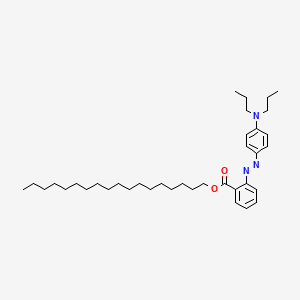

Octadecyl 2-(4-dipropylaminophenylazo)benzoate

Übersicht

Beschreibung

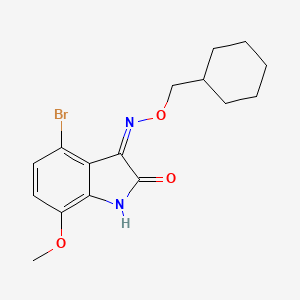

Octadecyl 2-(4-dipropylaminophenylazo)benzoate is a neutral chromoionophore . It can be used for potentiometric and optical pH measurements . Its high selectivity permits pH measurements at normal physiological intracellular pH and also in acidic physiological media .

Molecular Structure Analysis

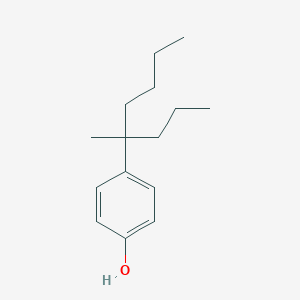

The empirical formula of Octadecyl 2-(4-dipropylaminophenylazo)benzoate is C37H59N3O2 . Its molecular weight is 577.88 . The SMILES string representation of its structure isCCCCCCCCCCCCCCCCCCOC(=O)c1ccccc1\\N=N/c2ccc(cc2)N(CCC)CCC .

Wissenschaftliche Forschungsanwendungen

Imaging Water Transport in Ion-Selective Membranes

The complex of 2-(4-dipropylaminophenylazo)benzoic acid octadecyl ester (ETH 2418) has been used in the study of water uptake in dry solvent polymeric membranes. It acts as a chromoionophore to monitor these changes, demonstrating a shift in maximum absorbance wavelength upon contact with an alkaline solution. This reversible process is used to determine water diffusion coefficients in the membranes, offering insights into membrane behaviors without the interference of light scattering common with hydrophilic water indicators (Zwickl et al., 1998).

Mass Spectrometric Study of Long-chain n-Alkyl Esters

Investigations into the mass spectra of long-chain n-alkyl esters like n-Octadecyl benzoate reveal complex behaviors under electron impact. This study provides insights into the formation of specific ionized molecules and the mechanism of hydrogen migration and reorganization in these esters, contributing to a deeper understanding of their mass-spectral reactions (Meyerson et al., 1983).

Solid Phase Extraction of Organic Compounds from Water

Octadecyl (C-18) bonded to porous silica has been evaluated for the extraction of organic compounds from water, showing high efficiency in recovering pesticides and polycyclic organic materials. This research highlights the effective performance of such systems in processing small water volumes at high flow rates, offering a streamlined approach for environmental water testing (Junk & Richard, 1988).

Formation and Reactivity of n-Octadecyl Benzoate Ions

A detailed study on the formation of specific radical cations and protonated molecules in the mass spectrum of n-octadecyl benzoate has been conducted. By examining deuterium-labeled benzoates, insights into the reaction sequences and hydrogen scrambling processes in these molecules are provided, enhancing the understanding of their mass-spectral behavior (Meyerson, 1989).

Preconcentration and Determination of Metal Ions

The modification of octadecyl silica membrane disks with 2-mercapto-benzoimidazole demonstrates significant potential for preconcentrating trace amounts of metal ions like Pb(II), Cu(II), and Cd(II). This method provides an effective approach for determining these ions in various environmental and food samples, indicating its applicability in analytical chemistry (Golbedaghi et al., 2012).

Electrophilic Substitution in Saturated Systems

The study of electrophilic substitution in saturated systems, including the effects of substituent groups on the reactivity of certain carboxylic acids and esters, provides important insights. This research helps in understanding the transmission of electrical effects through systems like the bicyclo[2.2.2]octane ring, relevant in the context of benzoate derivatives (Roberts & Moreland, 1953).

Anti-Leishmanial Properties

Benzoic acid derivatives, including octadecyl benzoate, have shown potential as anti-leishmanial agents against Leishmania tropica. This discovery from the plant Ifloga spicata suggests the possible development of natural anti-leishmanial agents, contributing to pharmaceutical research (Shah et al., 2019).

Polymerization and Application in Oil Spill Management

The polymerization of octadecyl acrylate/acrylic acid copolymers and their application in managing crude petroleum spills highlight the potential of such materials in environmental protection. These studies indicate the effective use of these polymers in absorbing oil spills, offering an innovative approach to environmental remediation (Atta et al., 2013).

Wirkmechanismus

Safety and Hazards

According to the safety data sheet, Octadecyl 2-(4-dipropylaminophenylazo)benzoate is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water .

Eigenschaften

IUPAC Name |

octadecyl 2-[[4-(dipropylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H59N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-32-42-37(41)35-24-21-22-25-36(35)39-38-33-26-28-34(29-27-33)40(30-5-2)31-6-3/h21-22,24-29H,4-20,23,30-32H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEYOKDHPZUPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H59N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724977 | |

| Record name | Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl 2-(4-dipropylaminophenylazo)benzoate | |

CAS RN |

204581-67-9 | |

| Record name | Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)

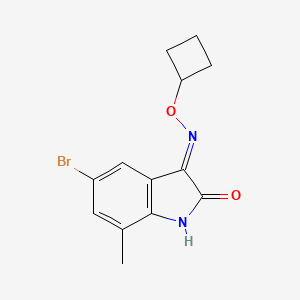

![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)

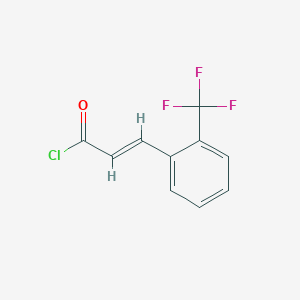

![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)

![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)